3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine
Overview
Description
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the bromination of 5,6,7,8-tetrahydro-1,7-naphthyridine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, leading to efficient production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azido or cyano derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of naphthyridine oxides.
Reduction Products: Reduction can yield tetrahydro derivatives with varying degrees of saturation.
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, aiding in the development of new therapeutic agents.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound’s derivatives are used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological receptors. The tetrahydro-naphthyridine core can interact with enzymes or proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activities.
1,6-Naphthyridine: Similar in structure but with different substitution patterns, leading to distinct properties.
Uniqueness: 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to other naphthyridines. Its tetrahydro structure also contributes to its unique chemical and physical properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h3-4,10H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDQJOHDORCJFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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